molecular formula C10H15NO B168834 2-Amino-1-(4-ethylphenyl)ethan-1-ol CAS No. 133562-39-7

2-Amino-1-(4-ethylphenyl)ethan-1-ol

Cat. No.: B168834
CAS No.: 133562-39-7
M. Wt: 165.23 g/mol
InChI Key: XIZKPKJTDGAEGJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Drug Candidate Potential

A study conducted by Kurt et al. (2020) explored the synthesis of novel Schiff base ligands, including derivatives similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds, when combined with metal complexes, showed DNA binding activity. This suggests potential applications in drug development, particularly as ligands in metal complexes with therapeutic properties (Kurt et al., 2020).

Receptor Differentiation in Pharmacology

Lands et al. (1967) discussed the modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a structurally related compound, by adding groups like methyl or ethyl to alter its sympathomimetic activity. This study highlighted the differentiation between β-1 and β-2 receptor types, indicating potential for receptor-specific drug design (Lands, Ludueña, & Buzzo, 1967).

Optical Nonlinear Properties and Material Science

Abdullmajed et al. (2021) synthesized Schiff base compounds using ethyl-4-amino benzoate, with properties related to this compound. These compounds exhibited significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).

Protecting Groups in Peptide Synthesis

Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group for carboxyl, derived from a compound structurally similar to this compound. This has implications in the field of peptide synthesis, where protecting groups play a crucial role (Robles, Pedroso, & Grandas, 1993).

Chiral Building Blocks in Organic Synthesis

Demir et al. (2003) synthesized both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a close relative of this compound, showcasing its utility as a chiral building block in the preparation of compounds like serine and azasugars. This indicates its significance in developing stereoselective synthetic methodologies (Demir et al., 2003).

Properties

IUPAC Name

2-amino-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZKPKJTDGAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588037
Record name 2-Amino-1-(4-ethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133562-39-7
Record name 2-Amino-1-(4-ethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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